molecular formula C12H18N2 B2380115 N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine CAS No. 2248332-74-1

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

Cat. No. B2380115
CAS RN: 2248332-74-1
M. Wt: 190.29
InChI Key: YLKMWPCKMOPWDJ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine” is a chemical compound with the CAS Number: 2248332-74-1 . It has a molecular weight of 190.29 . It is in powder form .


Molecular Structure Analysis

The InChI code for “N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine” is 1S/C12H18N2/c1-14(2)12-6-5-10-4-3-7-13-9-11(10)8-12/h5-6,8,13H,3-4,7,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine” is a powder that is stored at room temperature . It has a molecular weight of 190.29 .

Scientific Research Applications

Enantioselective Synthesis in Drug Metabolism

The compound has been used in the enantioselective synthesis of metabolites for vasopressin V2 receptor antagonists, such as OPC-31260. This process involves lipase-catalyzed transesterification and is crucial for understanding drug metabolism and designing drugs with specific stereochemical properties (Matsubara et al., 2000).

Synthesis of Benzazepine Derivatives

Research has focused on developing multi-step synthetic procedures to prepare various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. These compounds have potential biological activities, and their synthesis contributes to the exploration of new therapeutic agents (Bobowski et al., 1979).

Development of Muscarinic Receptor Antagonists

This compound has been a key intermediate in developing selective muscarinic (M3) receptor antagonists. Such research is significant for treating various conditions, including respiratory disorders (Bradshaw et al., 2008).

X-ray Diffraction Studies

X-ray diffraction data of benzazepine derivatives, including those related to N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine, contribute significantly to understanding their crystal structure and properties, which is essential for drug design and material sciences (Macías et al., 2011).

Antiparasitic Drug Development

Tetrahydro-1-benzazepines, structurally related to N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine, have shown potential as antiparasitic drugs for diseases like Chagas disease and leishmaniasis. Understanding their crystallography aids in the development of these drugs (Macías et al., 2016).

Exploring New Synthetic Pathways

Research also includes exploring new synthetic pathways and rearrangements of benzazepine derivatives, contributing to the field of organic synthesis and medicinal chemistry (Soldatenkov et al., 2012).

Safety and Hazards

The safety data sheet for “N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine” suggests that personal protective equipment/face protection should be worn during handling . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12-6-5-10-4-3-7-13-9-11(10)8-12/h5-6,8,13H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKMWPCKMOPWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

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